molecular formula C20H19IN2O3 B12467924 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide

Cat. No.: B12467924
M. Wt: 462.3 g/mol
InChI Key: LPFXUOHNIOBGIC-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a cyclopropane ring fused to an isoindole moiety, makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of cyclization reactions, such as the photo-induced radical cyclization of benzene-tethered enynes . Reaction conditions often include the use of ultraviolet irradiation and the presence of reagents like sodium iodide .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to investigate biological pathways and interactions, particularly those involving cyclopropane and isoindole moieties.

    Medicine: The compound could serve as a lead compound for drug development, especially if it exhibits biological activity against specific targets.

Mechanism of Action

The mechanism by which 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure suggests that it may interact with proteins or nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide include other cyclopropane-fused isoindole derivatives and iodophenyl-substituted compounds. Examples include:

Uniqueness

What sets this compound apart is its specific combination of structural features, including the cyclopropane ring, isoindole moiety, and iodophenyl group. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19IN2O3

Molecular Weight

462.3 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-iodophenyl)propanamide

InChI

InChI=1S/C20H19IN2O3/c21-10-1-3-11(4-2-10)22-16(24)7-8-23-19(25)17-12-5-6-13(15-9-14(12)15)18(17)20(23)26/h1-6,12-15,17-18H,7-9H2,(H,22,24)

InChI Key

LPFXUOHNIOBGIC-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)NC5=CC=C(C=C5)I

Origin of Product

United States

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